molecular formula C22H18N2O6 B6524259 ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate CAS No. 477501-08-9

ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate

Cat. No.: B6524259
CAS No.: 477501-08-9
M. Wt: 406.4 g/mol
InChI Key: GENPBDGOASAHBD-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate is a synthetic organic compound featuring a benzofuran core substituted with an ethyl carboxylate group at position 2 and a benzamido moiety at position 3. The benzamido group is further modified with a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester, a reactive group widely employed in bioconjugation chemistry due to its ability to form stable amide bonds with primary amines under mild conditions . The benzofuran scaffold is known for its pharmacological relevance, contributing to interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

ethyl 3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6/c1-2-29-22(28)20-19(15-8-3-4-9-16(15)30-20)23-21(27)13-6-5-7-14(12-13)24-17(25)10-11-18(24)26/h3-9,12H,2,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENPBDGOASAHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are those involving protein-protein interactions. By crosslinking proteins, DSSO can help elucidate the structure and function of protein complexes.

Pharmacokinetics

It is known that the compound is membrane-permeable. This allows it to penetrate cells and interact with intracellular proteins. The impact of these properties on bioavailability is currently unknown.

Action Environment

The action of DSSO crosslinker can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C. The pH of the environment may also affect the reactivity of the NHS esters.

Biological Activity

Ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzofuran core with an ethyl ester functional group and a benzamido moiety linked to a pyrrolidinyl structure. Its molecular formula is C19H20N2O4C_{19}H_{20}N_2O_4 with a molecular weight of 348.38 g/mol. The presence of the dioxopyrrolidine ring is significant for its biological interactions.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
  • Receptor Interaction : It may bind to certain receptors, modulating signaling pathways that are crucial for various physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives:

  • Study on MDA-MB-231 Cells : A study indicated that treatment with a benzofuran-based acid derivative led to cell cycle arrest at the G2/M phase and increased apoptosis rates from 0.47% (control) to 8.11% (early apoptosis) and from 0.31% to 23.77% (late apoptosis) after treatment .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications on the benzofuran core significantly influence the biological activity of these compounds. For instance, substituents on the benzene ring can enhance or diminish anticancer efficacy depending on their electronic properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MDA-MB-231
AntimicrobialPotential efficacy against microbes
CytotoxicitySignificant effects on tumor cells

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the 2,5-dioxopyrrolidine moiety exhibit promising anticancer properties. Ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate has been studied for its ability to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The mechanism of action often involves the modulation of signaling pathways that control cell cycle progression and apoptosis.

Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology .

Drug Development

Lead Compound in Drug Design
The structural framework of this compound serves as a lead compound for the synthesis of new drugs. Researchers are exploring various derivatives to enhance efficacy and reduce side effects. The compound's unique benzofuran structure is particularly attractive for developing novel therapeutic agents with improved pharmacokinetic profiles .

Targeted Drug Delivery Systems
Recent advancements in drug delivery systems have leveraged this compound for targeted therapies. By conjugating it with nanoparticles or liposomes, researchers aim to improve the bioavailability and specificity of drugs designed to treat specific types of cancer or neurological disorders .

Materials Science

Polymer Chemistry
this compound is also investigated for its potential applications in polymer chemistry. Its ability to act as a monomer or cross-linking agent can lead to the development of new materials with desirable mechanical properties and thermal stability .

Sustainable Materials Development
The synthesis of biocompatible polymers incorporating this compound is being explored for applications in biomedical devices and tissue engineering. Its compatibility with biological systems makes it a candidate for developing sustainable materials that can be used in medical applications without adverse effects .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInhibition of tumor growth in vitro; modulation of apoptosis-related pathways.
Neuroprotective EffectsPotential protective effects against neurodegeneration; ability to penetrate the blood-brain barrier.
Drug Delivery SystemsEnhanced bioavailability when conjugated with nanoparticles; improved specificity in targeting cancer cells.
Polymer ChemistryDevelopment of new biocompatible polymers with enhanced mechanical properties; potential applications in tissue engineering.

Comparison with Similar Compounds

Core Structure and Reactive Groups

Compound Name Core Structure Reactive Group Key Functional Features
Target Compound Benzofuran NHS ester (2,5-dioxopyrrolidin-1-yl) Combines benzofuran’s rigidity with NHS ester’s reactivity for amine conjugation.
C60–malonate derivative () Fullerene (C60) NHS ester Fullerene core enables photophysical properties; NHS esters facilitate biomolecule conjugation .
Quinazolin-4-one derivative (Compound 80, ) Quinazolinone NHS ester (synthetic intermediate) Kinase inhibitor scaffold; NHS ester used transiently during synthesis .

Key Observations :

  • The target compound’s benzofuran core contrasts with the fullerene () and quinazolinone () backbones, highlighting divergent applications: benzofurans for pharmacological activity vs. fullerenes for materials science.
  • All three compounds utilize NHS esters, but their roles differ: the target compound and C60–malonate retain NHS groups for bioconjugation, whereas Compound 80 employs NHS esters transiently during synthesis .

Pharmacological and Physicochemical Considerations

While pharmacological data for the target compound are unavailable, ’s dose-effect evaluation methodology could theoretically assess its bioactivity relative to analogs . Key physicochemical comparisons include:

  • Solubility : The target compound’s benzofuran and aromatic groups may reduce aqueous solubility compared to polar fullerene derivatives ().
  • Stability : NHS esters in all compounds are prone to hydrolysis, necessitating anhydrous storage conditions.

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